molecular formula C12H7Cl2NO B1357231 2-(2,5-Dichlorobenzoyl)pyridine CAS No. 898780-33-1

2-(2,5-Dichlorobenzoyl)pyridine

Cat. No. B1357231
M. Wt: 252.09 g/mol
InChI Key: VYFYNXRADGDHPE-UHFFFAOYSA-N
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Patent
US08273499B2

Procedure details

183.8 g (1.25 mol) of 1,4-dichlorobenzene was weighed and then dissolved in a 1 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube by heating at 60° C. under a nitrogen atmosphere using an oil bath. Thereafter, 160.1 g (1.20 mol) of aluminum chloride was added, and 89.0 g (0.5 mol) of nicotinic acid chloride hydrochloride was added in small amounts under stirring over one hour. After completing the addition, internal temperature was raised to 90° C. to 100° C. and allowed to react. After confirming the disappearance of raw materials by way of thin-layer chromatography, the reaction liquid was allowed to cool to 70° C., and then 150 mL of MIBK (methyl isobutyl ketone) was added to dilute. After allowing the solution to cool to room temperature, the reaction liquid was gradually added to 1 L of 2 N HCl, the product was extracted into an acidic water, and then the liquid of organic layer was separated to remove excessive 1,4-dichlorobenzene. A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer became 3 to 4, and the product was extracted with MIBK. The organic layer was washed using water and a sodium chloride solution, the organic layer was dried using magnesium sulfate, and then the solvent was removed by an evaporator. The approximate yield amount was 130 g. The course product was purified by means of column chromatography using a solvent of hexane/ethyl acetate as a developing solvent, whereby the intended product was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%. A 1H-NMR spectrum of the resulting compound is shown in FIG. 1.
Quantity
183.8 g
Type
reactant
Reaction Step One
Quantity
160.1 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(Cl)(=O)[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.Cl.C([C:28](C)=[O:29])C(C)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:28]([C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:29] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
183.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
160.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring over one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a 1 L three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, cooling pipe, and nitrogen inlet tube
ADDITION
Type
ADDITION
Details
the addition, internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 90° C. to 100° C.
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 70° C.
ADDITION
Type
ADDITION
Details
to dilute
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into an acidic water
CUSTOM
Type
CUSTOM
Details
the liquid of organic layer was separated
CUSTOM
Type
CUSTOM
Details
to remove excessive 1,4-dichlorobenzene
ADDITION
Type
ADDITION
Details
A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with MIBK
WASH
Type
WASH
Details
The organic layer was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium chloride solution, the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by an evaporator
CUSTOM
Type
CUSTOM
Details
The course product was purified by means of column chromatography
CUSTOM
Type
CUSTOM
Details
was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C(=O)C2=NC=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.